molecular formula C19H12Cl2N6O3S B15148658 (4E)-4-[2-(4-chloro-3-nitrophenyl)hydrazinylidene]-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one

(4E)-4-[2-(4-chloro-3-nitrophenyl)hydrazinylidene]-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B15148658
M. Wt: 475.3 g/mol
InChI Key: UALFTRFVKZYQTL-UHFFFAOYSA-N
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Description

4-[2-(4-chloro-3-nitrophenyl)diazen-1-yl]-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-methyl-1H-pyrazol-3-one is a complex organic compound that features a combination of aromatic rings, thiazole, and pyrazolone moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(4-chloro-3-nitrophenyl)diazen-1-yl]-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-methyl-1H-pyrazol-3-one typically involves multiple steps, starting from readily available precursors. The key steps include:

    Thiazole Formation: The thiazole ring is synthesized via a cyclization reaction involving a thiourea derivative and a haloketone.

    Pyrazolone Formation: The pyrazolone ring is formed through a condensation reaction between a hydrazine derivative and an α,β-unsaturated carbonyl compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[2-(4-chloro-3-nitrophenyl)diazen-1-yl]-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-methyl-1H-pyrazol-3-one can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Reduction: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Substitution: Halogenating agents, nitrating agents, sulfonating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

4-[2-(4-chloro-3-nitrophenyl)diazen-1-yl]-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-methyl-1H-pyrazol-3-one has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs due to its complex structure and functional groups.

    Materials Science: Possible applications in the development of advanced materials, such as organic semiconductors or dyes.

    Industrial Chemistry: Use as an intermediate in the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action of 4-[2-(4-chloro-3-nitrophenyl)diazen-1-yl]-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-methyl-1H-pyrazol-3-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be specific to the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-3-nitrophenyl derivatives: Compounds with similar aromatic structures and functional groups.

    Thiazole derivatives: Compounds containing the thiazole ring, known for their biological activity.

    Pyrazolone derivatives: Compounds with the pyrazolone ring, used in various pharmaceutical applications.

Uniqueness

4-[2-(4-chloro-3-nitrophenyl)diazen-1-yl]-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-methyl-1H-pyrazol-3-one is unique due to the combination of these three distinct moieties in a single molecule, which may confer unique chemical and biological properties not found in simpler analogs.

Properties

Molecular Formula

C19H12Cl2N6O3S

Molecular Weight

475.3 g/mol

IUPAC Name

4-[(4-chloro-3-nitrophenyl)diazenyl]-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-methyl-1H-pyrazol-3-one

InChI

InChI=1S/C19H12Cl2N6O3S/c1-10-17(24-23-13-6-7-14(21)16(8-13)27(29)30)18(28)26(25-10)19-22-15(9-31-19)11-2-4-12(20)5-3-11/h2-9,25H,1H3

InChI Key

UALFTRFVKZYQTL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1)C2=NC(=CS2)C3=CC=C(C=C3)Cl)N=NC4=CC(=C(C=C4)Cl)[N+](=O)[O-]

Origin of Product

United States

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